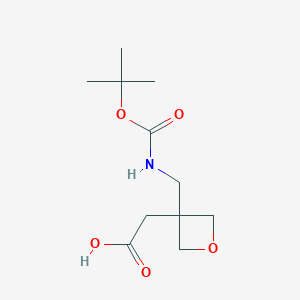

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

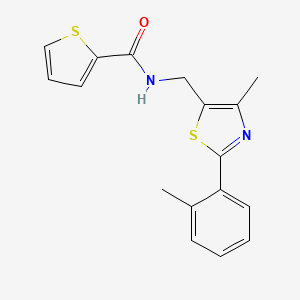

The compound "2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid" is a structurally complex molecule that features a tert-butoxycarbonyl (Boc) protected amino group and an oxetane ring, which is known for its relevance in medicinal chemistry due to its conformational rigidity and potential to improve pharmacokinetic properties of drug molecules .

Synthesis Analysis

The synthesis of related compounds often involves the introduction of the Boc group to protect the amino functionality during the reaction sequence. For instance, a practical synthesis method has been developed for a dipeptide mimetic with a Boc-protected amino group, which is used in the synthesis of an interleukin-1beta converting enzyme inhibitor . Similarly, the synthesis of a thiazolyl acetic acid derivative with a Boc-protected amino group has been optimized, achieving a high yield under specific reaction conditions . These methods demonstrate the versatility of Boc-protected amino groups in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds containing Boc-protected amino groups and oxetane rings is characterized by the presence of the bulky tert-butoxycarbonyl moiety, which can influence the acid-dissociation equilibria of the molecule. The electron-withdrawing character of certain substituents, such as the aminoxyl group, has been shown to lower the pKa values of alpha-substituted acetic acids . This suggests that the presence of electron-withdrawing or donating groups in the vicinity of the oxetane ring and acetic acid moiety can significantly affect the molecule's reactivity and stability.

Chemical Reactions Analysis

The reactivity of Boc-protected amino acid derivatives can be quite diverse. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate undergoes acid-catalyzed reactions with various amines, leading to substitution products . Additionally, the cyclodimerization of a related di-tert-butyl-4-oxocyclohexa-2,5-dienylidene acetic acid has been reported, which forms a mixture of lactone-acids . These reactions highlight the potential for Boc-protected amino acid derivatives to participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acid derivatives are influenced by the protective groups and the overall molecular structure. The tert-butoxycarbonyl group is known for its stability under various conditions, which is crucial for the protection of amino groups during synthesis and subsequent reactions. The determination of related compounds, such as (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, by reversed-phase HPLC indicates that these compounds can be analyzed effectively using chromatographic techniques, which is important for quality control and purity assessment in research and pharmaceutical applications .

Applications De Recherche Scientifique

Branched Aldehydes in Foods

Branched aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are key flavor compounds in various food products. Their production and degradation from amino acids have been extensively studied. Understanding the formation pathways of these flavor compounds is crucial for controlling their levels in food products (Smit, Engels, & Smit, 2009).

Bacterial Catabolism of Indole-3-Acetic Acid

Indole-3-acetic acid (IAA) is a significant molecule found in multiple environments and organisms, notably acting as a growth hormone in plants. The existence of microorganisms capable of catabolizing or assimilating IAA has been acknowledged, with identified gene clusters like iac and iaa being responsible for IAA's aerobic degradation into catechol and anaerobic conversion to 2-aminobenzoyl-CoA, respectively. The benefits of these gene clusters to their bacterial hosts, including exploitation of IAA as a carbon, nitrogen, and energy source and interference with IAA-dependent processes in other organisms, have been explored (Laird, Flores, & Leveau, 2020).

Pyrolysis of Polysaccharides

The pyrolysis of polysaccharides has been studied to understand the chemical mechanisms involved in the formation of compounds like glycolaldehyde, acetol, acetic acid, and formic acid. The study emphasized the impact of linkage types and inorganic additives on pyrolytic pathways and used 13C labels in synthetic glucans to trace the origins of these compounds, revealing that each compound is formed through more than one mechanism (Ponder & Richards, 1994).

Interaction of Nucleic Acid Bases with Minerals

Studies on the interactions of nucleic acid bases with water, cations, and minerals have highlighted their role in the origin of life. These interactions include the generation of acetic acid on iron-nickel sulfide surfaces, 1-methylcytosine tautomerism, and the adsorption of thymine and uracil on clay minerals. The findings provide insights into primordial chemistry and the potential structural changes induced in these bases by adsorption on mineral surfaces (Michálková & Leszczynski, 2011).

Biodegradation of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

ETBE's biodegradation and fate in soil and groundwater have been summarized. Identified microorganisms can degrade ETBE aerobically as a carbon and energy source or via cometabolism. The review discusses the transformation genes, degradation pathways, and the potential of ETBE-degrading microorganisms in bioaugmentation and biostimulation of ETBE degradation in contaminated environments (Thornton et al., 2020).

Sorption of Phenoxy Herbicides to Soil, Organic Matter, and Minerals

This review collates data on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soils and well-defined sorbents like humic acids and ferrihydrite. The findings suggest that sorption of 2,4-D can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides content, highlighting the significant role of soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides (Werner, Garratt, & Pigott, 2012).

Metabolism of Aspartyl Moiety of Aspartame

The metabolic pathways of aspartate, derived from aspartame hydrolysis in the gut, have been reviewed. The aspartate is converted to CO2 or incorporated into body constituents like other amino acids, proteins, and N-acetylaspartic acid. The findings suggest that the metabolism of the aspartate moiety of aspartame is similar to that of dietary aspartic acid (Ranney & Oppermann, 1979).

Propriétés

IUPAC Name |

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKIHJCDPRFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(COC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2524934.png)

![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)

![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)

![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)